ME1111: A Technical Guide to its Chemical Structure and Properties
ME1111: A Technical Guide to its Chemical Structure and Properties
ME1111 is a novel antifungal agent with potent activity against dermatophytes, the common causative agents of onychomycosis. Developed by Meiji Seika Pharma Co., Ltd., this small molecule is being investigated as a topical treatment. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antifungal efficacy, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
ME1111, chemically known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a phenyl-pyrazole derivative.[1] Its small molecular weight is a key attribute that facilitates penetration through the human nail plate.[2][3][4]
Table 1: Physicochemical Properties of ME1111
| Property | Value | Reference |
| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | [2] |
| Molecular Formula | C12H14N2O | [5] |
| Molecular Weight | 202.25 g/mol | [2][4] |
| CAS Registry No. | 1391758-52-3 | [5] |
Below is a diagram of the chemical structure of ME1111.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
ME1111 exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[2] This inhibition disrupts ATP production, leading to fungal cell death. Notably, ME1111 shows a selective profile, with significantly stronger inhibition of fungal SQR compared to the human equivalent.[2][3]
The diagram below illustrates the inhibitory action of ME1111 on the fungal respiratory chain.
Antifungal Activity
ME1111 has demonstrated potent in vitro activity against a range of dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes.[2][3] Its efficacy is highlighted by low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC).
Table 2: In Vitro Inhibitory Activity of ME1111 against Succinate Dehydrogenase
| Organism/Cell Line | IC50 (µg/mL) | Reference |
| Trichophyton rubrum | 0.029 | [2][3] |
| Trichophyton mentagrophytes | 0.025 | [2][3] |
| Human K562 cells | 1.4 | [3] |
| Human HepG2 cells | 0.94 | [3] |
Table 3: Antifungal Susceptibility of Dermatophyte Strains to ME1111
| Species | MIC90 (µg/mL) | MFC90 (µg/mL) | Reference |
| Trichophyton rubrum | 0.25 | 8 | [3][4] |
| Trichophyton mentagrophytes | 0.25 | 8 | [3][4] |
| All Dermatophyte Strains (n=400) | 0.25 | N/A | [4] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the antifungal properties of ME1111.
Succinate Dehydrogenase Inhibition Assay
The inhibitory effect of ME1111 on succinate dehydrogenase activity is determined by measuring the succinate-2,6-dichlorophenolindophenol (DCIP) reductase reaction.[2]
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Preparation of Mitochondrial Fractions: Fungal mycelia or human cell lines are harvested and homogenized. The mitochondrial fractions are then isolated by differential centrifugation.
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Enzyme Assay: The reaction mixture, containing the mitochondrial fraction, succinate, and DCIP, is incubated with varying concentrations of ME1111.
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Measurement: The reduction of DCIP is monitored spectrophotometrically. The IC50 value, the concentration of ME1111 that inhibits 50% of the enzyme activity, is then calculated.[2]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ME1111 against various dermatophyte isolates is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[4]
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Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared.
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Drug Dilution: ME1111 is serially diluted in a microtiter plate containing RPMI 1640 medium.
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Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated.
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MIC Reading: The MIC is defined as the lowest concentration of ME1111 that causes a significant inhibition of fungal growth compared to the control.[4]
The workflow for a typical antifungal drug discovery and evaluation process is outlined below.
Clinical Development
ME1111 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as a topical treatment for mild to moderate onychomycosis.[5] These studies have assessed different concentrations of ME1111 solution compared to a vehicle control.
References
- 1. PubChemLite - 4-(4,5-dihydro-5,5-dimethyl-1-phenyl-1h-pyrazol-3-yl)-3-hydroxy-2(5h)-furanone (C15H16N2O3) [pubchemlite.lcsb.uni.lu]
- 2. 1672-58-8|N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide|BLD Pharm [bldpharm.com]
- 3. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | C12H14N2O | CID 60143882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Methylvinyl)cyclohex-1-ene-1-methyl acetate | 15111-96-3 [chemnet.com]
